molecular formula C9H11N3OS B273699 methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate

methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate

Cat. No. B273699
M. Wt: 209.27 g/mol
InChI Key: VUDXLUMHQCNEEM-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate, also known as methyl 2-[(Z)-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]carbamimidothioyl]acetate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate is not fully understood. However, studies have shown that it may induce apoptosis in cancer cells by activating the caspase-dependent pathway. It may also inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
Methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit anti-bacterial and anti-fungal activity. However, further studies are needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate in lab experiments is its potential as a multi-target agent, as it has been shown to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal activity. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer, inflammation, and infectious diseases. Another direction is to optimize its use in lab experiments, which could lead to the development of new drugs and therapies. Additionally, more studies are needed to determine its safety and toxicity in humans, which could pave the way for clinical trials.

Synthesis Methods

The synthesis method of methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate involves the reaction of this compound 2-aminothiophene-3-carboxylate with 1,3-cyclohexanedione in the presence of a base such as sodium hydroxide. The resulting product is then reacted with thiourea in the presence of a catalyst such as p-toluenesulfonic acid to yield this compound N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate.

Scientific Research Applications

Methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate]amino]carbamimidothioate has been the subject of scientific research due to its potential applications in various fields. It has been studied as a potential anti-cancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use as an anti-bacterial and anti-fungal agent.

properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

methyl N//'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate

InChI

InChI=1S/C9H11N3OS/c1-14-9(10)12-11-6-7-4-2-3-5-8(7)13/h2-6,11H,1H3,(H2,10,12)/b7-6-

InChI Key

VUDXLUMHQCNEEM-SREVYHEPSA-N

Isomeric SMILES

CS/C(=N/N/C=C\1/C=CC=CC1=O)/N

SMILES

CSC(=NNC=C1C=CC=CC1=O)N

Canonical SMILES

CSC(=NNC=C1C=CC=CC1=O)N

Origin of Product

United States

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